t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester
Brand Name: Vulcanchem
CAS No.: 127363-91-1
VCID: VC21187277
InChI: InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1
SMILES: CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Molecular Formula: C42H76N8O11
Molecular Weight: 869.1 g/mol

t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester

CAS No.: 127363-91-1

Cat. No.: VC21187277

Molecular Formula: C42H76N8O11

Molecular Weight: 869.1 g/mol

* For research use only. Not for human or veterinary use.

t-Butyloxycarbonyl-valyl-alanyl-leucyl-2-aminoisobutyryl-valyl-alanyl-leucyl-2-aminoisobutyryl methyl ester - 127363-91-1

Specification

CAS No. 127363-91-1
Molecular Formula C42H76N8O11
Molecular Weight 869.1 g/mol
IUPAC Name methyl 2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoate
Standard InChI InChI=1S/C42H76N8O11/c1-21(2)19-27(45-32(52)26(10)44-36(56)30(24(7)8)48-39(59)61-40(11,12)13)33(53)49-41(14,15)37(57)47-29(23(5)6)35(55)43-25(9)31(51)46-28(20-22(3)4)34(54)50-42(16,17)38(58)60-18/h21-30H,19-20H2,1-18H3,(H,43,55)(H,44,56)(H,45,52)(H,46,51)(H,47,57)(H,48,59)(H,49,53)(H,50,54)/t25-,26-,27-,28-,29-,30-/m0/s1
Standard InChI Key RSDDIXBRSNNUJI-WPMUBMLPSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)C(C)(C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C
SMILES CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NC(C)(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)OC)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator